molecular formula C23H25N5O B5565776 2-(pyridin-3-ylmethyl)-9-quinoxalin-2-yl-2,9-diazaspiro[5.5]undecan-3-one

2-(pyridin-3-ylmethyl)-9-quinoxalin-2-yl-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5565776
M. Wt: 387.5 g/mol
InChI Key: PVJSICRXRCJQDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(pyridin-3-ylmethyl)-9-quinoxalin-2-yl-2,9-diazaspiro[5.5]undecan-3-one is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have interesting biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Synthesis and Structural Characterization

The construction of 3,9-diazaspiro[5.5]undecane derivatives, which include the chemical structure of interest, can be achieved via intramolecular spirocyclization of substituted pyridines. This process entails the in situ activation of the pyridine ring, followed by the intramolecular addition of an attached β-dicarbonyl nucleophile, highlighting the molecule's relevance in synthetic organic chemistry and the potential for creating a variety of structurally related compounds with diverse biological activities (Parameswarappa & Pigge, 2011).

Pharmacological Applications

While direct applications of 2-(pyridin-3-ylmethyl)-9-quinoxalin-2-yl-2,9-diazaspiro[5.5]undecan-3-one in pharmacology were not highlighted, related structures within the 3,9-diazaspiro[5.5]undecane family demonstrate significant pharmacological potential. For instance, compounds within this family have been evaluated for antihypertensive properties, showcasing the importance of the spirocyclic structure in modulating biological activity and offering insights into the therapeutic potential of these molecules (Clark et al., 1983).

Antimicrobial Activity

Quinoxaline derivatives, closely related to the chemical compound , have been investigated for their antimicrobial properties. The structure-activity relationship studies indicate that specific substitutions on the quinoxaline system can enhance antimicrobial efficacy, suggesting potential applications in developing new antimicrobial agents. These findings underscore the compound's relevance in designing molecules with targeted biological activities (Kalinin et al., 2013).

Material Science and Organic Electronics

The versatility of quinoxaline-containing compounds extends beyond pharmaceutical applications to material science and organic electronics. Quinoxaline derivatives exhibit favorable electron affinity and thermal stability, making them suitable for use as electronic transporting materials in devices like organic light-emitting diodes (OLEDs). This underscores the potential of 2-(pyridin-3-ylmethyl)-9-quinoxalin-2-yl-2,9-diazaspiro[5.5]undecan-3-one and related molecules in the development of electronic materials and devices (Yin et al., 2016).

properties

IUPAC Name

2-(pyridin-3-ylmethyl)-9-quinoxalin-2-yl-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O/c29-22-7-8-23(17-28(22)16-18-4-3-11-24-14-18)9-12-27(13-10-23)21-15-25-19-5-1-2-6-20(19)26-21/h1-6,11,14-15H,7-10,12-13,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJSICRXRCJQDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(CC2)C3=NC4=CC=CC=C4N=C3)CN(C1=O)CC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-3-ylmethyl)-9-quinoxalin-2-yl-2,9-diazaspiro[5.5]undecan-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.